1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine
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Overview
Description
1-[(1S,6R)-6-iodo-3-azabicyclo[410]heptan-1-yl]methanamine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the use of iodobenzene diacetate (PIDA) as an oxidant to facilitate the formation of the bicyclic structure . The reaction conditions are generally mild, often carried out at room temperature, and do not require the presence of a metal catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as PIDA.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate (PIDA) at room temperature.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PIDA can lead to the formation of pyran-fused aziridines , while nucleophilic substitution can yield various substituted derivatives.
Scientific Research Applications
1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with unique biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate
Uniqueness
1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine stands out due to its iodine atom, which can be readily substituted, providing a versatile platform for further chemical modifications. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
Molecular Formula |
C7H13IN2 |
---|---|
Molecular Weight |
252.10 g/mol |
IUPAC Name |
[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine |
InChI |
InChI=1S/C7H13IN2/c8-7-1-2-10-5-6(7,3-7)4-9/h10H,1-5,9H2/t6-,7-/m0/s1 |
InChI Key |
KSONZZIHWSHBHA-BQBZGAKWSA-N |
Isomeric SMILES |
C1CNC[C@@]2([C@]1(C2)I)CN |
Canonical SMILES |
C1CNCC2(C1(C2)I)CN |
Origin of Product |
United States |
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